(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol
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Overview
Description
(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol is a chiral compound with significant potential in various scientific fields It is characterized by its unique structure, which includes a piperidine ring substituted with an amino group and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as benzylamine and piperidone.
Formation of Intermediate: The initial step involves the formation of an intermediate by reacting benzylamine with piperidone under controlled conditions.
Reduction: The intermediate is then subjected to reduction using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride to yield the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved efficiency, scalability, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include ketones, aldehydes, secondary amines, tertiary amines, and various substituted derivatives.
Scientific Research Applications
(3S,5R)-5-Amino-1-benzyl-piperidin-3-ol has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in neurotransmitter synthesis, thereby influencing neurological functions .
Comparison with Similar Compounds
Similar Compounds
(3R,5S)-5-Amino-1-benzyl-piperidin-3-ol: This is the enantiomer of (3S,5R)-5-Amino-1-benzyl-piperidin-3-ol and has different biological activities.
(3S,5R)-5-(Aminomethyl)-1-benzylpyrrolidin-3-ol: A structurally similar compound with a pyrrolidine ring instead of a piperidine ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological activities and chemical reactivity. Its chiral nature allows for selective interactions with biological targets, making it valuable in medicinal chemistry and drug development.
Properties
IUPAC Name |
(3S,5R)-5-amino-1-benzylpiperidin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c13-11-6-12(15)9-14(8-11)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9,13H2/t11-,12+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMKYJTGXQLHCRZ-NEPJUHHUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(CC1O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](CN(C[C@H]1O)CC2=CC=CC=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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